2-Amino-5-chloropyrazine
Overview
Description
2-Amino-5-chloropyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. The compound is characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the pyrazine ring. This structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of 2-aminopyrazine derivatives can be achieved through several methods. One such method involves the reaction of pyrazine 1-oxide with phosphoryl chloride, which yields 2-chloropyrazine and a small amount of 2-aminopyrazine . The formation of 2-aminopyrazine is facilitated by the presence of a 1-(2-pyrazinyl)pyrazinium salt as a precursor, with the orientation of substitution being determined through the use of deuterium-labeled pyrazine N-oxides . Another approach to synthesizing pyrazine derivatives is the dimerization of amino acid-derived α-amino aldehydes, which provides a biomimetic synthesis route for various 2,5-disubstituted pyrazines . This method demonstrates the viability of alternative biosynthetic pathways for the formation of pyrazine compounds in nature .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives, such as 2,5-diamino-3,6-dichloropyrazine, has been elucidated through crystallographic studies. The molecule is centrosymmetric with an exocyclic C—N distance and a nearly planar amine group. The angles at the nitrogen atoms sum to nearly 360 degrees, indicating a high degree of planarity in the amine group . Within the crystal, these molecules form ribbons through hydrogen-bond interactions, which are significant for understanding the molecular interactions and stability of such compounds .
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions that are essential for their functionalization. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide . This reaction demonstrates the reactivity of the amino group in the pyrazine ring and its ability to participate in the formation of amides . Additionally, the conversion of chloropyrazine into aminopyrazine has been studied, revealing an addition-nucleophilic-ring-opening-ring-closure (ANRORC) mechanism, which is a critical pathway for the amination of chlorinated pyrazines .
Physical and Chemical Properties Analysis
Scientific Research Applications
Suzuki Coupling in Luminescent Chromophores
2-Amino-5-chloropyrazine has been utilized in the Suzuki coupling approach to synthesize pyrazines related to coelenterazine, a luminescent chromophore. The use of 2-amino-3-benzoyl-5-bromopyrazine, prepared from 2-chloropyrazine, demonstrates the compound's potential in creating complex molecular structures for applications in luminescence and photonics (Jones, Keenan, & Hibbert, 1996).
Mechanism of Conversion in Liquid Ammonia
Research has shown the conversion mechanism of chloropyrazine into aminopyrazine using potassium amide in liquid ammonia. This process involves a detailed mechanistic study, highlighting the compound's behavior in different chemical environments, which is crucial for understanding its potential applications in chemical synthesis (Lont, Plas, & Verbeek, 2010).
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1, 5-a]pyrimidines using 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, prepared from reactions involving 2-chloropyrazine, has been explored. This research includes the examination of antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Al-Adiwish et al., 2017).
Development of Anti-tumor Agents
Research has shown the potential of 2-Amino-5-chloropyrazine derivatives in the synthesis of novel compounds with anti-tumor activities. These compounds are synthesized using cyanoacetylhydrazine and are evaluated against various human tumor cell lines, suggesting the compound's significant role in the development of new cancer therapeutics (Mohareb, El-Sayed, & Abdelaziz, 2012).
Synthesis of 2,3-Disubstituted Pyrazines
The regioselective metalation of chloropyrazine to synthesize 2,3-disubstituted pyrazines is another application. The research focuses on creating complex molecular structures, which are important in various chemical synthesis processes (Turck, Mojovic, & Quéguiner, 1988).
Tuberculostatic Activity
2-Amino-5-chloropyrazine has been studied for its application in synthesizing compounds with tuberculostatic activity. These studies involve the conversion of 2-amino-3-chloropyrazine and 2-amino-6-chloropyrazine into various derivatives, demonstrating the compound's potential in developing treatments for tuberculosis (Wisterowicz et al., 1989).
Optoelectronic Materials Development
The compound's utility extends to the synthesis of dipyrrolopyrazine derivatives for optoelectronic materials. These studies involve regio-selective amination reactions and a comprehensive investigation of their optical and thermal properties, indicating potential applications in optoelectronics (Meti et al., 2017).
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKAMAVEWVBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510374 | |
Record name | 5-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloropyrazine | |
CAS RN |
33332-29-5 | |
Record name | 5-Chloro-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33332-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-CHLOROPYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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